REACTION_CXSMILES
|
C(OC(CC[N:8]1[CH2:13][CH2:12][N:11]([CH:14]=[O:15])[CH2:10][CH2:9]1)=O)C.OO.C(OCC)(=[O:20])C>O.O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+]>[CH:14]([N:11]1[CH2:12][CH2:13][N:8]([OH:20])[CH2:9][CH2:10]1)=[O:15] |f:4.5.6.7.8|
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Name
|
4-ethoxycarbonylethyl-1-formylpiperazine
|
Quantity
|
114 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)CCN1CCN(CC1)C=O
|
Name
|
|
Quantity
|
82 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.25 g
|
Type
|
catalyst
|
Smiles
|
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 3 hours at room temperature and for another 5 hours at a temperature of 50°-55° C
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove water
|
Type
|
CUSTOM
|
Details
|
to yield a dark brown oil
|
Type
|
CUSTOM
|
Details
|
The oil is applied to a silica gel column chromatography for the purification (2 kg of silica gel, eluent; chloroform:methanol=10:1)
|
Type
|
CUSTOM
|
Details
|
is recrystallized from ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N1CCN(CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |